molecular formula C17H20NP B1599773 (S)-2-[(Diphenylphosphino)methyl]pyrrolidine CAS No. 60261-46-3

(S)-2-[(Diphenylphosphino)methyl]pyrrolidine

Cat. No.: B1599773
CAS No.: 60261-46-3
M. Wt: 269.32 g/mol
InChI Key: IWRBGJKCDORZHK-HNNXBMFYSA-N
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Description

(S)-2-[(Diphenylphosphino)methyl]pyrrolidine is a useful research compound. Its molecular formula is C17H20NP and its molecular weight is 269.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Catalysis

Role as a Ligand
(S)-2-[(Diphenylphosphino)methyl]pyrrolidine is primarily utilized as a chiral ligand in asymmetric catalysis. This process is crucial for producing enantiomerically enriched products necessary for pharmaceuticals and agrochemicals. The ligand's phosphorus atom acts as a Lewis base, coordinating with metal centers to facilitate the formation of chiral products through various metal-catalyzed reactions.

Notable Reactions
The compound has been successfully employed in several key reactions, including:

  • Asymmetric Hydrogenation : The ligand enhances the selectivity for one enantiomer over another during hydrogenation processes.
  • Cross-Coupling Reactions : It plays a pivotal role in Suzuki and Heck reactions by improving yields and enantioselectivity.
  • Allylic Substitution : The ligand facilitates the formation of chiral centers through allylic substitution reactions.

Biological Applications

While direct biological activities of this compound are not extensively documented, related phosphine compounds have shown promising biological interactions. For instance:

  • Antitumor Activity : Some derivatives exhibit potential antitumor effects by forming stable complexes with metal ions, which can interact with biological targets.
  • Metal Complexation Studies : Interaction studies reveal that the ligand can stabilize metal ions that may have therapeutic implications.

Synthesis and Methodological Applications

Synthesis Pathways
The synthesis of this compound typically involves multi-step procedures that include:

  • Formation of the Pyrrolidine Ring : Starting from readily available precursors.
  • Phosphination Reaction : Introducing the diphenylphosphino group through nucleophilic substitution.

These synthetic methodologies highlight its versatility as a building block in complex organic synthesis.

Case Studies

Several studies have highlighted the utility of this compound in practical applications:

  • Study on Molybdenum Clusters : Research involving Mo3S4 clusters demonstrated that using this ligand resulted in diastereoselective formation of complexes, showcasing its effectiveness in stabilizing metal-ligand interactions while preserving stereochemistry .
  • Catalytic Performance Assessment : Various assessments have been conducted to evaluate the catalytic performance of this compound in asymmetric synthesis, confirming its role in enhancing reaction rates and selectivity .

Chemical Reactions Analysis

Coordination Chemistry with Molybdenum Sulfide Clusters

(S)-2-[(Diphenylphosphino)methyl]pyrrolidine ((S)-PPro) reacts with molybdenum sulfide clusters to form chiral trimetallic complexes. The ligand replaces triphenylphosphine (PPh₃) in Mo₃S₄Cl₄(PPh₃)₃(H₂O)₂ under mild conditions, yielding [Mo₃S₄Cl₃((S)-PPro)₃]Cl:

Mo3S4Cl4(PPh3)3(H2O)2+3 (S)-PPro[Mo3S4Cl3((S)-PPro)3]Cl+3 PPh3+2 H2O\text{Mo}_3\text{S}_4\text{Cl}_4(\text{PPh}_3)_3(\text{H}_2\text{O})_2 + 3\ \text{(S)-PPro} \rightarrow [\text{Mo}_3\text{S}_4\text{Cl}_3(\text{(S)-PPro})_3]\text{Cl} + 3\ \text{PPh}_3 + 2\ \text{H}_2\text{O}

This reaction is diastereoselective, favoring the (P)-configuration of the Mo₃S₄ core irrespective of the ligand’s chirality. The nitrogen atom of the pyrrolidine ring becomes stereogenic, adopting an S configuration upon coordination .

Stereochemical Outcomes and Cluster Configuration

The reaction’s stereochemical behavior contrasts with analogous diphosphine ligands. Key findings include:

Property(P)-[Mo₃S₄Cl₃((S)-PPro)₃]⁺(M)-[Mo₃S₄Cl₃((S)-PPro)₃]⁺
Mo–N bond length (Å) 2.2892.362
Mo–Cl bond length (Å) 2.5502.544
Dihedral angle C₅–N–C₂–C₁ (°) 8.7781.80
Relative Energy (kcal/mol) 4.820.0
  • The (P)-configuration is thermodynamically favored due to stabilizing Cl⋯H–N interactions and lower steric strain .

  • CD spectroscopy confirms distinct optical activity for diastereomers, ruling out enantiomeric relationships .

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations rationalize the diastereoselectivity:

  • Energy Differences : The (P)-diastereomer is 15.2 kcal/mol more stable than the (M)-form due to favorable non-covalent interactions .

  • Transition States : Coordination-induced puckering of the pyrrolidine ring minimizes steric clashes, stabilizing the (P)-configuration .

Comparative Analysis with Diphosphine Ligands

(S)-PPro exhibits distinct behavior compared to diphosphines in cluster chemistry:

Feature(S)-PPro LigandDiphosphine Ligands
Coordination Sites Bidentate (P, N)Bidentate (P, P)
Stereochemical Outcome (P)-Mo₃S₄ regardless of ligand(P)- or (M)-Mo₃S₄ by ligand chirality
Nitrogen Stereogenicity Induces S configurationNot applicable

Synthetic Considerations

Reaction conditions critically influence product purity:

  • Solvent : Dichloromethane at room temperature.

  • Stoichiometry : 3:1 ligand-to-cluster ratio for complete substitution.

  • Byproducts : Triphenylphosphine and water are released .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-[(Diphenylphosphino)methyl]pyrrolidine, and what critical handling precautions are necessary?

  • Methodology :

  • Synthesis : Typically prepared via nucleophilic substitution of (S)-prolinol derivatives with diphenylphosphine reagents under inert atmosphere (e.g., Schlenk line) to prevent oxidation. Purification involves column chromatography under nitrogen and storage in anhydrous solvents (e.g., THF) .
  • Handling : Due to air sensitivity, use gloveboxes or Schlenk techniques. Store under argon at -20°C to maintain stability. Confirm purity via 31P^{31}\text{P} NMR (δ ~ -15 to -20 ppm for PPh2_2 groups) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm backbone structure; 31P^{31}\text{P} NMR (single peak expected for PPh2_2) to verify phosphine integrity .
  • X-ray Crystallography : Resolve absolute configuration (e.g., compare with (R)-enantiomer in Fig. 2 of ).
  • Chiral HPLC : Use chiral stationary phases (e.g., amylose-based) to determine enantiomeric excess (>98% for high-purity batches) .

Q. How does the chiral configuration of this compound influence its performance in asymmetric catalysis?

  • Methodology :

  • Test in model reactions (e.g., asymmetric hydrogenation or cross-coupling). Compare enantioselectivity with (R)-enantiomer. For example, in fluorination reactions, (S)-PPro achieved diastereoselectivity ratios >10:1 using NFSI and Pd(OAc)2_2 .

Advanced Research Questions

Q. What strategies can optimize the enantioselectivity of transition metal catalysts coordinated with this compound in cross-coupling reactions?

  • Methodology :

  • Parameter Screening : Vary metal-ligand ratios (e.g., Pd:ligand = 1:1 to 1:2), solvents (polar aprotic vs. ethers like MTBE), and temperatures .
  • Additives : Introduce chiral auxiliaries (e.g., (R)-BINOL) or Brønsted acids to stabilize transition states.
  • Analysis : Use chiral GC/HPLC to quantify enantiomeric excess. Correlate results with computational docking studies .

Q. How can computational chemistry methods (e.g., DFT) be applied to predict the electronic properties and coordination behavior of this compound?

  • Methodology :

  • DFT Setup : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections for accurate thermochemistry . Basis sets: 6-31G(d) for geometry optimization; LANL2DZ for metal-ligand systems.
  • Properties Calculated :
PropertyMethodRelevance
HOMO/LUMO energiesB3LYP/6-31G(d)Predict redox activity
Natural Bond OrbitalsNBO analysisExamine donor-acceptor interactions
  • Validation : Compare computed 31P^{31}\text{P} NMR shifts with experimental data .

Q. What experimental approaches resolve contradictions between observed catalytic outcomes and theoretical predictions when using this compound-based systems?

  • Methodology :

  • Kinetic Profiling : Perform Eyring analysis to compare experimental vs. computed activation barriers .
  • Spectroscopic Trapping : Use in-situ 31P^{31}\text{P} NMR or IR to identify intermediates not predicted by theory.
  • Error Analysis : Re-evaluate DFT functionals (e.g., switch from B3LYP to M06-2X for better dispersion correction) .

Q. Key Notes

  • Avoid Commercial References : Focus on academic synthesis and characterization protocols.
  • Data Contradictions : Emphasize iterative validation between experiment and computation.
  • Safety : Always handle under inert conditions due to air sensitivity .

Properties

IUPAC Name

diphenyl-[[(2S)-pyrrolidin-2-yl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NP/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBGJKCDORZHK-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460741
Record name (2S)-2-[(Diphenylphosphanyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60261-46-3
Record name (2S)-2-[(Diphenylphosphanyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-2-[(Diphenylphosphino)methyl]pyrrolidine
(S)-2-[(Diphenylphosphino)methyl]pyrrolidine
(S)-2-[(Diphenylphosphino)methyl]pyrrolidine
(S)-2-[(Diphenylphosphino)methyl]pyrrolidine
(S)-2-[(Diphenylphosphino)methyl]pyrrolidine

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